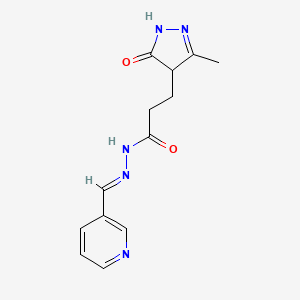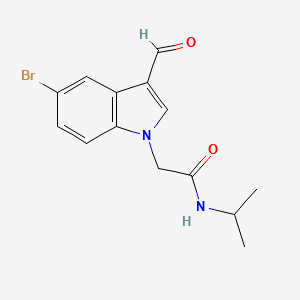![molecular formula C12H11BrN4OS B5796220 1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5796220.png)
1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone, also known as BPTET, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer treatment. BPTET is a thioether derivative of pyrimidine and has shown promising results in inhibiting the growth of cancer cells.
Mechanism of Action
1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone inhibits the activity of thymidylate synthase by binding to its active site and preventing the formation of thymidylate, which is essential for DNA synthesis. This leads to the depletion of intracellular thymidine triphosphate (TTP) and DNA damage, ultimately resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9, which are enzymes involved in programmed cell death. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote cancer cell invasion.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone is its specificity towards thymidylate synthase, which makes it a potentially effective anticancer agent with minimal side effects. However, its low solubility in water and poor bioavailability limit its use in clinical settings.
Future Directions
Further research is needed to improve the solubility and bioavailability of 1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone, as well as to investigate its potential use in combination with other anticancer agents. Additionally, more studies are needed to understand the mechanism of action of 1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone and its effects on normal cells. Overall, 1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone shows promising potential as a novel anticancer agent and warrants further investigation.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone involves the reaction of 4-bromobenzaldehyde with 2-mercapto-4,6-diaminopyrimidine in the presence of potassium carbonate. The resulting product is then further reacted with 2-bromoethanone to yield 1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone.
Scientific Research Applications
1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone works by inhibiting the activity of an enzyme called thymidylate synthase, which is involved in DNA synthesis. By inhibiting this enzyme, 1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone prevents cancer cells from dividing and growing.
properties
IUPAC Name |
1-(4-bromophenyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4OS/c13-8-3-1-7(2-4-8)9(18)6-19-12-16-10(14)5-11(15)17-12/h1-5H,6H2,(H4,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCYDDYNZIKOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC(=CC(=N2)N)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5796159.png)
![3-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5796171.png)
![1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone](/img/structure/B5796179.png)
![1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5796183.png)


![N'-[(5-bromo-2-thienyl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5796199.png)
![2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5796228.png)

